molecular formula C11H13N3 B7878783 2,3-Diethylpyrido[2,3-b]pyrazine

2,3-Diethylpyrido[2,3-b]pyrazine

Cat. No.: B7878783
M. Wt: 187.24 g/mol
InChI Key: RIRYRYWTVGWMTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethylpyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the reaction of pyridine derivatives with hydrazine and aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diethylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethylpyrido[2,3-b]pyrazine, particularly in its role as a kinase inhibitor, involves the inhibition of specific enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling cascade that leads to cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2,3-Diethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials with tailored properties .

Properties

IUPAC Name

2,3-diethylpyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYRYWTVGWMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CC=C2)N=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.